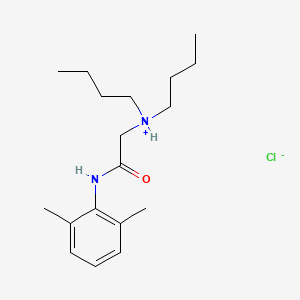
2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of acetanilide and is often used as a local anesthetic and antiarrhythmic agent. This compound is known for its ability to block sodium channels, which makes it effective in numbing sensations and treating certain cardiac conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride typically involves the acylation of 2,6-dimethylaniline with acetic anhydride to form 2’,6’-acetoxylidide. This intermediate is then reacted with dibutylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving ion channel blockers and neurotransmission.
Medicine: Widely used as a local anesthetic and antiarrhythmic agent. It is also studied for its potential in treating chronic pain and other neurological conditions.
Industry: Utilized in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The primary mechanism of action of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride involves the blockade of sodium channels in neuronal and cardiac tissues. By inhibiting sodium influx, it prevents the initiation and propagation of action potentials, leading to a numbing effect in local tissues and stabilization of cardiac membranes. This action is particularly useful in preventing arrhythmias and providing local anesthesia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Procaine: Has a shorter duration of action and is less potent.
Uniqueness
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride stands out due to its balanced profile of potency and duration of action. It provides effective anesthesia and antiarrhythmic effects without the prolonged duration seen in compounds like bupivacaine, making it suitable for various medical applications.
Eigenschaften
CAS-Nummer |
77966-79-1 |
|---|---|
Molekularformel |
C18H31ClN2O |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
dibutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-5-7-12-20(13-8-6-2)14-17(21)19-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3,(H,19,21);1H |
InChI-Schlüssel |
VLKNNFBSUVGFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


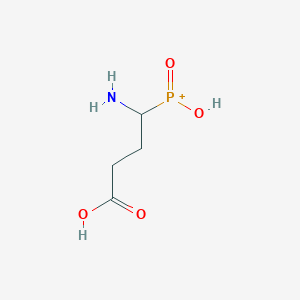
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

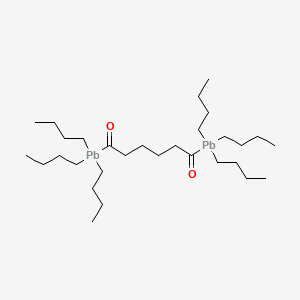
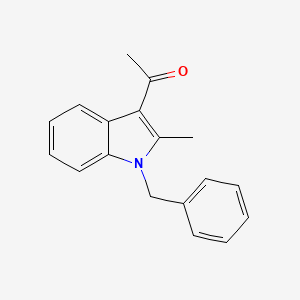
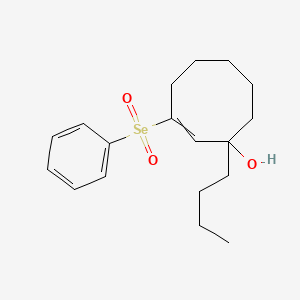
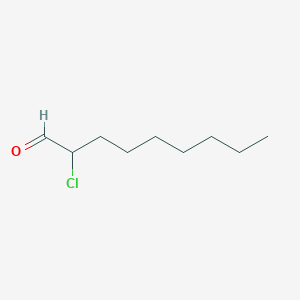
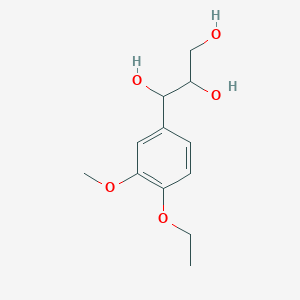
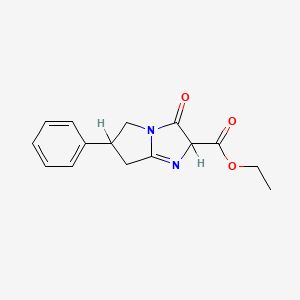
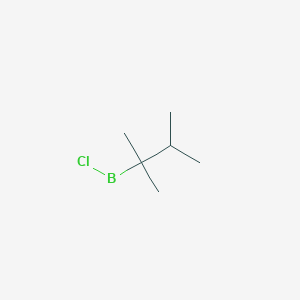

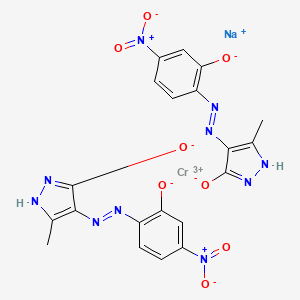
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
